6-Fluoro-5-formylpyridine-3-boronic acid
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Overview
Description
6-Fluoro-5-formylpyridine-3-boronic acid is a boronic acid derivative that features a fluorine atom, a formyl group, and a boronic acid moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 6-Fluoro-5-formylpyridine-3-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-formylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: 6-Fluoro-5-carboxypyridine-3-boronic acid.
Reduction: 6-Fluoro-5-hydroxymethylpyridine-3-boronic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-formylpyridine-3-boronic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-formylpyridine-3-boronic acid involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The fluorine atom can enhance the compound’s reactivity and stability by influencing the electronic properties of the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridine-3-boronic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.
5-Formylpyridine-3-boronic acid: Lacks the fluorine atom, which can affect its reactivity and stability.
6-Fluoro-5-methylpyridine-3-boronic acid: Contains a methyl group instead of a formyl group, leading to different chemical properties.
Uniqueness
6-Fluoro-5-formylpyridine-3-boronic acid is unique due to the presence of both the fluorine atom and the formyl group, which together enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
(6-fluoro-5-formylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO3/c8-6-4(3-10)1-5(2-9-6)7(11)12/h1-3,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYZIPBDPMZHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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